EP Receptor Binding Affinity: PGE2 vs. Sulprostone, Misoprostol, and Butaprost
PGE2 binds all four human EP receptors with high affinity, whereas synthetic analogs display restricted receptor engagement profiles. At the human EP1 receptor, PGE2 exhibits Ki = 14.9 ± 2.2 nM, approximately 11-fold higher affinity than PGE1 (Ki = 165 ± 29 nM) and 9-fold higher than sulprostone (Ki = 137 ± 13 nM) [1]. For EP2 and EP4, PGE2 is the endogenous agonist against which all synthetic analogs are benchmarked; butaprost acts as a highly selective EP2 partial agonist and does not activate EP4 at physiologically relevant concentrations, while misoprostol preferentially targets EP2 and EP3 with substantially weaker EP1 and EP4 engagement [2]. The broad-spectrum, high-affinity binding of PGE2 is unique among the prostaglandin class and is a prerequisite for experimental systems requiring simultaneous multi-receptor activation.
| Evidence Dimension | Binding affinity (Ki) at recombinant human EP1 receptor |
|---|---|
| Target Compound Data | Ki = 14.9 ± 2.2 nM (PGE2) |
| Comparator Or Baseline | PGE1: Ki = 165 ± 29 nM; Sulprostone: Ki = 137 ± 13 nM |
| Quantified Difference | PGE2 affinity is ~11× higher than PGE1; ~9× higher than sulprostone at EP1 |
| Conditions | [³H]-PGE2 competition binding; recombinant human EP1 receptors expressed in HEK-293 cells |
Why This Matters
Investigators studying EP1-mediated pathways must use PGE2 rather than PGE1 or sulprostone to achieve physiologically relevant receptor occupancy at low nanomolar concentrations.
- [1] Sharif NA, Davis TL. Cloned human EP1 prostanoid receptor pharmacology characterized using radioligand binding techniques. J Pharm Pharmacol. 2002;54(4):539–547. PMID: 11999133. View Source
- [2] Wilson RJ, Giblin GM, Roomans S, et al. Functional pharmacology of human prostanoid EP2 and EP4 receptors. Eur J Pharmacol. 2004;501(1–3):49–58. PMID: 15464062. View Source
